molecular formula C10H8IN B15328731 5-Iodo-3-methylisoquinoline

5-Iodo-3-methylisoquinoline

Cat. No.: B15328731
M. Wt: 269.08 g/mol
InChI Key: XNXMCANYRFSYRD-UHFFFAOYSA-N
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Description

5-Iodo-3-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylisoquinoline typically involves the iodination of 3-methylisoquinoline. One common method includes the reaction of 3-methylisoquinoline with N-iodosuccinimide (NIS) in the presence of an acid catalyst. This reaction proceeds under mild conditions and provides a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Reactions: Various substituted isoquinolines.

    Oxidation and Reduction: Quinoline and dihydroisoquinoline derivatives.

    Coupling Reactions: Biaryl and heteroaryl compounds.

Scientific Research Applications

5-Iodo-3-methylisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through binding interactions facilitated by the iodine and methyl groups. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

    5-Iodoisoquinoline: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methylisoquinoline: Lacks the iodine atom, which may reduce its potential for certain chemical reactions.

    Isoquinoline: The parent compound, which is less reactive due to the absence of both iodine and methyl substituents.

Uniqueness: The combination of these substituents allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C10H8IN

Molecular Weight

269.08 g/mol

IUPAC Name

5-iodo-3-methylisoquinoline

InChI

InChI=1S/C10H8IN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3

InChI Key

XNXMCANYRFSYRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2I)C=N1

Origin of Product

United States

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